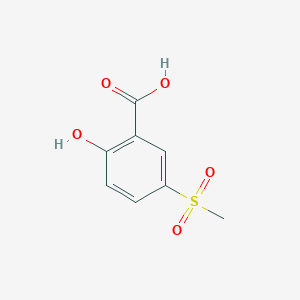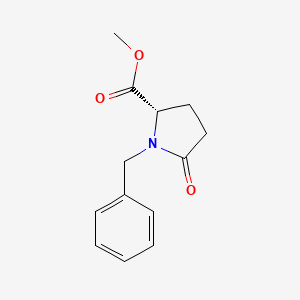
(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Descripción general
Descripción
(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, also known as S-MBOC, is a chiral molecule that has gained significant attention in the field of organic chemistry due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform. The compound has a molecular weight of 277.33 g/mol and a melting point of 82-84°C.
Aplicaciones Científicas De Investigación
Metal–Organic Frameworks (MOFs)
The compound (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate has been utilized in the synthesis of novel metal-organic frameworks (MOFs). A study presented a multifunctional MOF containing chiral centers effectively removing anionic dye from aqueous solutions. The structure was characterized using various techniques, and the MOF demonstrated a notable adsorption effect on methyl orange, indicating its potential in dye adsorption and separation applications (Zhao et al., 2020).
Synthesis and Antimicrobial Activity
Another significant application involves the design and synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. These derivatives were obtained through a series of chemical reactions and exhibited interesting antimicrobial activity against different bacterial and fungal strains, including the M. tuberculosis H37Rv strain. The study highlighted the potential of these structures as starting points for developing new antimycobacterial agents (Nural et al., 2018).
Antioxidant Activity
Derivatives of this compound have also been synthesized and evaluated for their antioxidant activities. The study discovered potent antioxidants among the synthesized compounds, with some demonstrating higher antioxidant activity than well-known antioxidants like ascorbic acid and vitamin C (Tumosienė et al., 2019).
Neuroprotective Agents
The compound has been used to design and synthesize 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, which exhibited neuroprotective activities. One of the derivatives showed higher potency than the reference compound ifenprodil and attenuated Ca2+ influx and suppressed NR2B upregulation induced by NMDA. This indicates its potential as a neuroprotective drug candidate (Zhang et al., 2019).
Propiedades
IUPAC Name |
methyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-7-8-12(15)14(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQSGNPXDLFTM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451330 | |
| Record name | (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57171-00-3 | |
| Record name | (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

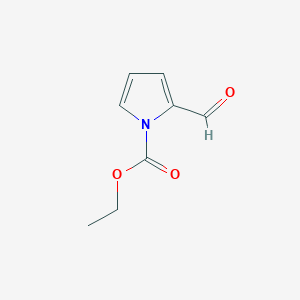


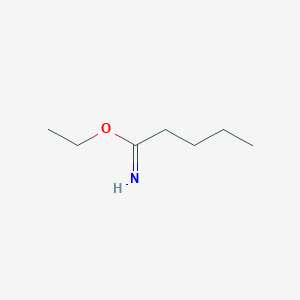
![3H-Imidazo[4,5-c]pyridine, 3-methyl-](/img/structure/B1626050.png)

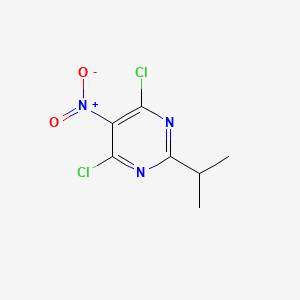
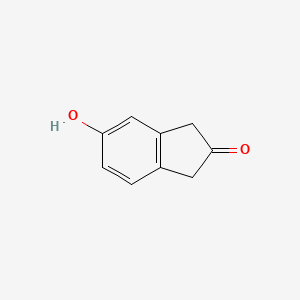
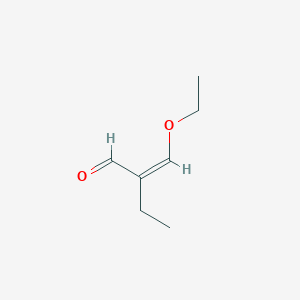
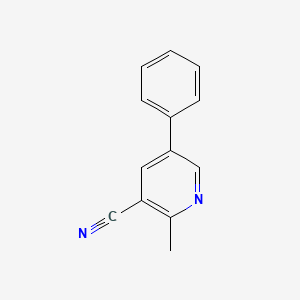
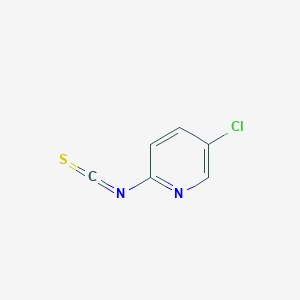
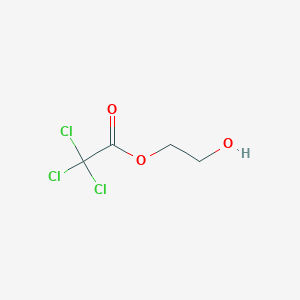
![3-Methyl-5-nitrobenzo[d]isoxazole](/img/structure/B1626061.png)
